N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20FN5O3 and its molecular weight is 373.388. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study by Berest et al. (2011) discusses the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activities. One compound, in particular, showed significant anticancer activity against non-small cell lung and CNS cancer cell lines, highlighting the potential of such compounds in cancer therapy Berest et al., 2011.
Molecular Stability Enhancements
Research by Stec et al. (2011) focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating 6,5-heterocycles to improve metabolic stability. The study identified modifications to reduce metabolic deacetylation, critical for developing more stable therapeutic agents Stec et al., 2011.
Antimicrobial Applications
Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety. This research is pivotal in identifying new antimicrobial agents, which are crucial in the fight against resistant microbial strains Bondock et al., 2008.
Insecticidal Activity
A study by Fadda et al. (2017) synthesized innovative heterocycles with a thiadiazole moiety, assessing their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The findings contribute to the development of new insecticidal compounds, offering potential agricultural benefits Fadda et al., 2017.
properties
IUPAC Name |
N-cyclopentyl-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3/c19-12-5-7-14(8-6-12)22-9-10-23-16(26)17(27)24(21-18(22)23)11-15(25)20-13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIZISYQADUKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide |
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